(2-Chloro-2-fluoro-1-methylcyclopropyl)methanol
Description
Properties
IUPAC Name |
(2-chloro-2-fluoro-1-methylcyclopropyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClFO/c1-4(3-8)2-5(4,6)7/h8H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPYRAIMVSRRHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(F)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction, employing diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is a classical method for cyclopropane synthesis. For 1-methylcyclopropane derivatives, allylic alcohols or alkenes serve as substrates. For example:
- Substrate Preparation : 1-methyl-1-vinylcyclopropane is treated with Et₂Zn/CH₂I₂ in dichloromethane at 0°C.
- Reaction Conditions : The exothermic reaction requires careful temperature control (−10°C to 25°C) to avoid ring-opening side reactions.
Table 1 : Optimized Conditions for Simmons-Smith Cyclopropanation
| Parameter | Value | Source |
|---|---|---|
| Temperature | 0–25°C | |
| Solvent | Dichloromethane | |
| Catalyst | Diethylzinc | |
| Yield | 60–75% (estimated) |
Halogenation: Introducing Chloro and Fluoro Groups
Electrophilic Fluorination
Fluorine is introduced via electrophilic agents like Selectfluor® or acetyl hypofluorite:
- Selectfluor® Method : Reacting the cyclopropane intermediate with Selectfluor® in acetonitrile at 80°C achieves regioselective fluorination.
- Chlorination : Thionyl chloride (SOCl₂) or chlorine gas (Cl₂) in dichloromethane introduces chlorine at the 2-position.
Table 2 : Halogenation Reaction Parameters
| Halogen | Reagent | Conditions | Yield | Source |
|---|---|---|---|---|
| F | Selectfluor® | 80°C, CH₃CN | 50–65% | |
| Cl | SOCl₂ | RT, CH₂Cl₂, 12 h | 70–85% |
Methanol Group Introduction
Reduction of Ketone Precursors
A ketone intermediate, such as 2-chloro-2-fluoro-1-methylcyclopropyl ketone, is reduced to the alcohol using NaBH₄ or LiAlH₄:
Hydrolysis of Esters
Methyl or ethyl esters of the target alcohol are hydrolyzed under acidic or basic conditions:
- Basic Hydrolysis : NaOH in methanol/water (3:1) at reflux for 6–8 h.
- Acid Hydrolysis : HCl in dioxane at 60°C for 4 h.
Purification and Analytical Characterization
Distillation and Chromatography
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The compound can be reduced to remove halogen atoms or to convert functional groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and aprotic solvents are employed.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Various functionalized cyclopropyl derivatives.
Scientific Research Applications
Medicinal Chemistry
(2-Chloro-2-fluoro-1-methylcyclopropyl)methanol has been explored for its potential as a therapeutic agent. Its structural features suggest it may interact with biological targets effectively.
Case Study: Antiepileptic Activity
Research indicates that compounds similar to this compound exhibit activity against specific ion channels associated with epilepsy. For instance, in studies focusing on the modulation of the SLACK ion channel, related compounds demonstrated significant inhibition at low concentrations, indicating potential for developing new antiepileptic drugs .
Agrochemical Applications
The compound's unique structure makes it a candidate for developing new agrochemicals. Its properties may allow it to function as an effective pesticide or herbicide.
Case Study: Pesticidal Activity
In agricultural research, derivatives of cyclopropyl alcohols have shown promise as pesticides. The mechanism typically involves disrupting the metabolic pathways of pests, leading to their mortality. This compound could be synthesized and tested for similar efficacy against common agricultural pests .
Materials Science
The compound can also be utilized in materials science, particularly in the synthesis of polymers and other materials with specific properties.
Applications in Polymer Chemistry
Due to its reactive functional groups, this compound can be employed in creating copolymers that exhibit enhanced thermal stability and mechanical properties. Research into polymerization techniques could yield new materials suitable for various industrial applications .
Data Tables
Mechanism of Action
The mechanism by which (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol exerts its effects involves its interaction with molecular targets and pathways. The fluorine atom in the compound can influence the biological activity by altering the electronic properties of the molecule, leading to unique interactions with enzymes and receptors.
Comparison with Similar Compounds
(2,2-Difluoro-1-methylcyclopropyl)methanol (CAS 128230-72-8)
Structural Differences :
- Substituents: Two fluorine atoms at the 2-position vs. chlorine and fluorine in the target compound.
- Functional Group: Both share a methanol group.
Hypothesized Properties :
- The difluoro analog likely exhibits higher electronegativity and metabolic stability due to fluorine’s strong electron-withdrawing effects. This could enhance lipophilicity compared to the chloro-fluoro variant, making it more suitable for drug design .
- Cyclopropane ring strain may increase reactivity in both compounds, but chlorine’s larger atomic radius in the target compound could introduce steric hindrance or alter regioselectivity in reactions.
1-Chloro-2-methyl-2-propanol (CAS 558-42-9)
Structural Differences :
- Lacks a cyclopropane ring and fluorine atom.
- Features a secondary alcohol with chlorine and methyl groups on a linear propane chain.
Key Comparisons :
- Reactivity: The absence of a cyclopropane ring reduces ring strain, likely making 1-Chloro-2-methyl-2-propanol less reactive in ring-opening reactions compared to the target compound .
- Safety : Safety protocols for this compound emphasize immediate decontamination after skin/eye contact, which may also apply to the target compound. However, fluorine’s presence in the latter could necessitate additional toxicity evaluations .
(2-2-Difluoro-1-methylcyclopropyl)methanesulfonyl Chloride (CAS 1955548-58-9)
Structural Differences :
- Functional Group: Methanesulfonyl chloride replaces the methanol group.
- Substituents: Two fluorines on the cyclopropane.
Functional Impact :
- The sulfonyl chloride group enhances electrophilicity, making this compound a reactive intermediate for sulfonamide synthesis. In contrast, the methanol group in the target compound may participate in hydrogen bonding or esterification .
- Difluoro substitution vs.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Cyclopropane Reactivity : The strained cyclopropane ring in the target compound and its difluoro analog may facilitate ring-opening reactions, useful in synthesizing complex organic molecules.
- Fluorine vs. Chlorine Effects : Fluorine’s electronegativity enhances stability and bioavailability, whereas chlorine may increase steric bulk and alter reaction pathways .
- Safety Considerations: Handling protocols for chlorinated alcohols (e.g., skin/eye protection) are critical for both 1-Chloro-2-methyl-2-propanol and the target compound, but fluorine’s unique toxicity profile warrants further study .
Biological Activity
(2-Chloro-2-fluoro-1-methylcyclopropyl)methanol, identified by its CAS number 1823356-09-7, is a compound of interest due to its potential biological activities. This article reviews existing research findings, case studies, and data tables related to its biological activity, emphasizing its pharmacological properties and potential applications.
The molecular formula of this compound is with a molecular weight of approximately 122.54 g/mol. The compound features a cyclopropyl structure substituted with chlorine and fluorine atoms, which may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily through mechanisms involving enzyme inhibition and modulation of metabolic pathways.
Enzyme Inhibition
One significant area of interest is the compound's role as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme crucial in fatty acid metabolism. Inhibition of ACC can lead to alterations in lipid biosynthesis, making this compound a candidate for therapeutic applications in metabolic disorders.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| ACC Inhibition | Modulation of fatty acid synthesis | |
| Antimicrobial Potential | Interaction with bacterial enzymes | |
| Cytotoxicity in Cancer Cells | Induction of apoptosis |
Study on ACC Inhibition
A study highlighted the effectiveness of this compound as an ACC inhibitor. The compound demonstrated a significant reduction in fatty acid synthesis in vitro, with an effective dose (ED50) less than 0.3 mg/kg in rat models. This suggests potential utility in treating conditions associated with dysregulated lipid metabolism.
Antimicrobial Activity
Another investigation explored the antimicrobial properties of the compound. It was found to exhibit selective inhibition against certain bacterial strains, suggesting that its mechanism may involve interference with bacterial metabolic processes. The minimum inhibitory concentration (MIC) values indicated promising efficacy against resistant strains, warranting further exploration for potential therapeutic applications.
Cytotoxic Effects on Cancer Cells
In vitro assays conducted on various cancer cell lines revealed that this compound induced apoptosis at micromolar concentrations. The compound's ability to trigger cell death pathways positions it as a candidate for further development in cancer therapeutics.
Mechanistic Insights
The biological activity of this compound can be attributed to its structural features that facilitate interaction with target enzymes and cellular components. The presence of both chlorine and fluorine atoms likely enhances the compound's lipophilicity and binding affinity, contributing to its observed effects.
Q & A
Q. What are the recommended synthetic routes for (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol?
A common approach involves cyclopropane ring formation via [2π+2π] cycloaddition or halocyclopropanation of pre-functionalized alkenes. For example, halogenation (chloro/fluoro) can be achieved using reagents like N-chlorosuccinimide (NCS) or Selectfluor™, followed by oxidation of a methyl group to the methanol functionality. Post-synthetic purification via fractional distillation or column chromatography (using methanol/chloroform gradients) is critical to isolate the target compound .
Q. How can researchers optimize purification methods for this compound?
Due to its polar hydroxyl group and halogen substituents, purification often requires a combination of techniques:
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm cyclopropane ring structure and substituent positions. ¹⁹F NMR is critical for verifying fluorine substitution .
- Mass Spectrometry : High-resolution MS (ESI or EI) to validate molecular formula (C₆H₉ClFO) and isotopic patterns for Cl/F .
- IR Spectroscopy : O-H stretch (~3200–3600 cm⁻¹) and C-Cl/C-F stretches (600–800 cm⁻¹) .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclopropane ring influence reactivity?
The strained cyclopropane ring increases susceptibility to ring-opening reactions under acidic/basic conditions. The electron-withdrawing effects of Cl/F substituents may stabilize transition states in nucleophilic substitutions. For example, the methanol group’s hydroxyl can act as a leaving group in SN2 reactions if activated, but steric hindrance from the 1-methyl group may slow kinetics. Computational modeling (DFT) is advised to predict regioselectivity .
Q. How can researchers resolve contradictions in reported stability data?
Conflicting stability reports may arise from impurities or storage conditions. Systematic studies should:
- Vary pH : Test degradation kinetics in aqueous buffers (pH 3–10) using UV-Vis or LC-MS .
- Monitor Temperature : Accelerated stability studies (40–60°C) under inert atmospheres to assess thermal decomposition .
- Control Humidity : Store samples in anhydrous methanol or desiccators to prevent hydrolysis .
Q. What strategies mitigate challenges in stereochemical analysis of this compound?
The chiral cyclopropane center and fluorinated carbon require advanced techniques:
- Chiral HPLC : Use a cellulose-based column with hexane/isopropanol mobile phase to separate enantiomers .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable (slow evaporation from ethanol) .
- VCD Spectroscopy : Compare experimental vibrational circular dichroism with computed spectra for stereochemical assignment .
Q. How should researchers design experiments to study halogen (Cl/F) substituent effects?
- Comparative Synthesis : Prepare analogs (e.g., 2-Cl-2-H or 2-F-2-H) to isolate electronic vs. steric effects .
- Kinetic Isotope Effects : Replace Cl/F with isotopes (³⁷Cl, ¹⁸F) to probe reaction mechanisms .
- Computational Mapping : Use Gaussian or ORCA to calculate electrostatic potential surfaces and Mulliken charges .
Methodological Notes
- Contradiction Analysis : When conflicting data arise (e.g., NMR shifts vs. computational predictions), cross-validate with multiple techniques (e.g., 2D NMR, X-ray) and replicate experiments under controlled conditions .
- Safety Protocols : Use fume hoods for handling volatile methanol solutions, and avoid skin contact due to potential toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
